Hydroxy Pioglitazone (M-VII) |A-D-Glucuronide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hydroxy Pioglitazone (M-VII) |A-D-Glucuronide is a metabolite of Pioglitazone, a thiazolidinedione class drug used primarily for the treatment of type 2 diabetes mellitus. This compound is formed through the hydroxylation and subsequent glucuronidation of Pioglitazone, enhancing its solubility and facilitating its excretion from the body .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy Pioglitazone (M-VII) |A-D-Glucuronide involves multiple steps:

Hydroxylation: Pioglitazone undergoes hydroxylation, typically catalyzed by cytochrome P450 enzymes, to form Hydroxy Pioglitazone.

Glucuronidation: The hydroxylated product is then conjugated with glucuronic acid, a reaction facilitated by UDP-glucuronosyltransferase enzymes

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pH, and the use of specific catalysts to ensure high yield and purity .

化学反応の分析

Types of Reactions

Hydroxy Pioglitazone (M-VII) |A-D-Glucuronide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be further oxidized under specific conditions.

Reduction: The compound can be reduced to its corresponding alcohol.

Substitution: The glucuronide moiety can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

科学的研究の応用

Hydroxy Pioglitazone (M-VII) |A-D-Glucuronide has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Pioglitazone.

Biology: Investigated for its role in cellular processes and metabolic pathways.

Medicine: Studied for its potential therapeutic effects and pharmacokinetics in the treatment of diabetes and related conditions.

Industry: Utilized in the development of new drugs and formulations .

作用機序

Hydroxy Pioglitazone (M-VII) |A-D-Glucuronide exerts its effects primarily through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). This activation leads to the modulation of gene expression involved in glucose and lipid metabolism, thereby improving insulin sensitivity and reducing blood glucose levels .

類似化合物との比較

Similar Compounds

Pioglitazone: The parent compound, used for the treatment of type 2 diabetes.

Rosiglitazone: Another thiazolidinedione with similar therapeutic effects.

Troglitazone: An older thiazolidinedione, withdrawn from the market due to hepatotoxicity.

Uniqueness

Hydroxy Pioglitazone (M-VII) |A-D-Glucuronide is unique due to its enhanced solubility and excretion profile compared to its parent compound, Pioglitazone. This makes it a valuable metabolite for studying the pharmacokinetics and metabolism of Pioglitazone .

生物活性

Hydroxy Pioglitazone (M-VII) β-D-Glucuronide is a significant metabolite of Pioglitazone, a thiazolidinedione class medication primarily used for the management of type 2 diabetes. This compound is characterized by its glucuronide conjugate form, which enhances its solubility and bioavailability. Understanding the biological activity of Hydroxy Pioglitazone (M-VII) β-D-Glucuronide is crucial for evaluating its potential therapeutic benefits and mechanisms of action.

- Molecular Formula : C₃₂H₃₈N₂O₈S

- Molecular Weight : Approximately 548.56 g/mol

- Structure : Contains multiple hydroxyl groups and a thiazolidinedione moiety, contributing to its biological activity and interaction with various biological targets.

Hydroxy Pioglitazone (M-VII) β-D-Glucuronide retains pharmacological properties associated with Pioglitazone. It primarily acts by:

- Insulin Sensitization : Enhances insulin sensitivity in peripheral tissues, which is beneficial in managing blood glucose levels in type 2 diabetes patients.

- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially reducing chronic inflammation associated with metabolic disorders.

- Lipid Metabolism Regulation : Influences lipid profiles by decreasing triglycerides and increasing HDL cholesterol levels, which are important for cardiovascular health.

Biological Activity

The biological activity of Hydroxy Pioglitazone (M-VII) β-D-Glucuronide can be summarized as follows:

| Activity | Mechanism | Outcome |

|---|---|---|

| Insulin Sensitization | Activation of PPARγ (Peroxisome Proliferator-Activated Receptor gamma) | Improved glucose homeostasis |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Reduced inflammation |

| Lipid Profile Improvement | Modulation of lipid metabolism | Decreased triglycerides, increased HDL |

| Cardiovascular Protection | Anti-atherogenic effects | Lower risk of cardiovascular events |

Clinical Studies and Case Reports

- Clinical Efficacy : In clinical studies involving over 4,700 subjects treated with Pioglitazone, significant improvements in glycemic control were observed. The addition of Hydroxy Pioglitazone (M-VII) β-D-Glucuronide could enhance these effects due to its role as an active metabolite .

- Lipid Profile Alterations : Patients on Pioglitazone therapy exhibited mean decreases in triglycerides and increases in HDL cholesterol. Hydroxy Pioglitazone's influence on lipid metabolism suggests similar or enhanced effects when compared to the parent compound .

- Long-term Outcomes : A follow-up study indicated that the glucose-lowering effects of pioglitazone persist for at least one year, suggesting that its metabolites, including Hydroxy Pioglitazone (M-VII) β-D-Glucuronide, may contribute to sustained glycemic control .

Experimental Studies

Experimental studies in animal models have shown that Hydroxy Pioglitazone (M-VII) β-D-Glucuronide can significantly reduce markers of insulin resistance and improve metabolic parameters in conditions such as non-alcoholic steatohepatitis (NASH) .

Safety Profile

While Hydroxy Pioglitazone (M-VII) β-D-Glucuronide is generally well-tolerated, potential adverse effects mirror those associated with Pioglitazone:

- Weight Gain : Commonly reported among patients using pioglitazone.

- Hematologic Changes : A slight decline in hemoglobin levels has been observed but remains within normal limits .

- Bladder Cancer Risk : Increased incidence reported in long-term users of pioglitazone; however, specific data on Hydroxy Pioglitazone's role remains limited .

特性

IUPAC Name |

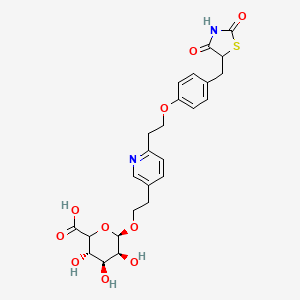

(3S,4S,5S,6R)-6-[2-[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]pyridin-3-yl]ethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O10S/c28-18-19(29)21(23(32)33)37-24(20(18)30)36-9-7-14-1-4-15(26-12-14)8-10-35-16-5-2-13(3-6-16)11-17-22(31)27-25(34)38-17/h1-6,12,17-21,24,28-30H,7-11H2,(H,32,33)(H,27,31,34)/t17?,18-,19-,20-,21?,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRAGOPCVGUPPM-QTAXELPFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCOC4C(C(C(C(O4)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CC2C(=O)NC(=O)S2)OCCC3=NC=C(C=C3)CCO[C@H]4[C@H]([C@H]([C@@H](C(O4)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。